molecular formula MgMoO4 B1172624 Quinomycin CAS No. 11113-76-1

Quinomycin

Cat. No.: B1172624
CAS No.: 11113-76-1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinomycin involves complex organic reactions. One of the notable synthetic routes includes the total synthesis of quinomycins K and L, which were isolated from the Maowei Sea mangrove-derived Streptomyces sp. B475 . The synthesis involves multiple steps, including the formation of the cyclic depsipeptide core and the attachment of quinoxaline chromophores. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces strains. The fermentation broth is extracted using organic solvents like ethyl acetate, followed by purification steps such as column chromatography and crystallization to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Quinomycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship .

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities or reduced toxicity .

Mechanism of Action

Quinomycin exerts its effects by binding to DNA and inhibiting RNA synthesis. This mechanism is similar to that of other quinoxaline antibiotics like echinomycin . The compound intercalates into the DNA double helix, preventing the transcription process and ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .

Properties

IUPAC Name

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-11,24-bis[(2R)-3-methylbutan-2-yl]-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYOPINACXXCOV-BCAICVSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)[C@H](C)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)[C@H](C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H72N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1157.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11113-76-1
Record name Quinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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